molecular formula C9H14N2O2S2 B2555835 N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide CAS No. 866134-20-5

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide

Cat. No.: B2555835
CAS No.: 866134-20-5
M. Wt: 246.34
InChI Key: KKIHZYSQJRUSRG-UHFFFAOYSA-N
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Description

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S2 It is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the reaction of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The purification process may include crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride

Uniqueness

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-11(15(2,12)13)9-10-7-5-3-4-6-8(7)14-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHZYSQJRUSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(S1)CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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